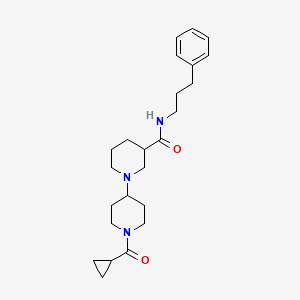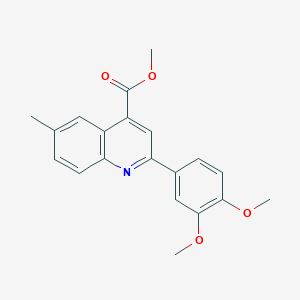![molecular formula C14H9F3N2O2 B6102215 4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolo[5,4-b]pyridines, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of 4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol A is not fully understood, but it is believed to act through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation, cell proliferation, and apoptosis. This compound A has been shown to inhibit the activation of NF-κB, leading to the suppression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also inhibits the production of nitric oxide (NO), which is a key mediator of inflammation. In addition, this compound A has been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation and pain.
実験室実験の利点と制限
One of the main advantages of 4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol A is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in various animal models of inflammation and pain, making it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound A is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the safety and toxicity profile of this compound A.
将来の方向性
There are several future directions for the study of 4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol A. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more water-soluble analogs of this compound A that can be more easily administered in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound A and its potential therapeutic applications in various diseases. Finally, more studies are needed to evaluate the safety and toxicity profile of this compound A in animal models and humans.
合成法
The synthesis of 4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol A was first reported in 2010 by a group of researchers from Merck & Co. The synthesis involves a multi-step process, starting with the reaction of 4-bromo-2-fluorophenol with trifluoroacetic acid to form the corresponding trifluoroacetate. The trifluoroacetate is then reacted with 3-methylisoxazole-5-carboxylic acid to form the isoxazolo[5,4-b]pyridine core. Finally, the methyl group is introduced at the 3-position of the isoxazole ring using palladium-catalyzed cross-coupling reaction with trimethyltin chloride.
科学的研究の応用
4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. This compound A has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
特性
IUPAC Name |
4-[3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-7-12-10(14(15,16)17)6-11(18-13(12)21-19-7)8-2-4-9(20)5-3-8/h2-6,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRPIKMXWFJANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6102165.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)

![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)